4-Phenyl-1-(1-phenylcyclohexyl)piperidine
Overview
Description
4-Phenyl-1-(1-phenylcyclohexyl)piperidine, also known as phencyclidine, is a tricyclic compound with a complex structure. It consists of an aromatic ring, a fundamental heterocyclic nitrogen ring, and a cycloalkyl ring. This compound is known for its potent effects on the central nervous system and has been widely studied for its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-(1-phenylcyclohexyl)piperidine typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 1-phenylcyclohexanol. This intermediate is then reacted with piperidine in the presence of a dehydrating agent such as p-toluenesulfonic acid to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-(1-phenylcyclohexyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of ketones, while reduction can yield alcohols .
Scientific Research Applications
4-Phenyl-1-(1-phenylcyclohexyl)piperidine has been extensively studied for its applications in various fields:
Mechanism of Action
The primary mechanism of action of 4-Phenyl-1-(1-phenylcyclohexyl)piperidine involves its interaction with the N-methyl-D-aspartate (NMDA) receptor. It acts as a noncompetitive antagonist, blocking the receptor and inhibiting the flux of positive ions into the neuron. This leads to a decrease in neuronal depolarization and affects various cognitive and neurological functions .
Comparison with Similar Compounds
4-Phenyl-1-(1-phenylcyclohexyl)piperidine is part of the arylcyclohexylamine family, which includes other compounds such as ketamine and methoxetamine. Compared to these compounds, this compound is unique in its potent psychotomimetic effects and its specific binding affinity for the NMDA receptor .
List of Similar Compounds
- Ketamine
- Methoxetamine
- 4-Methyl-1-(1-phenylcyclohexyl)piperidine
Properties
IUPAC Name |
4-phenyl-1-(1-phenylcyclohexyl)piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N/c1-4-10-20(11-5-1)21-14-18-24(19-15-21)23(16-8-3-9-17-23)22-12-6-2-7-13-22/h1-2,4-7,10-13,21H,3,8-9,14-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGOSCPJZXGFFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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